molecular formula C6H9BrF2O2 B2874221 Ethyl 3-bromo-2,2-difluorobutanoate CAS No. 2375259-72-4

Ethyl 3-bromo-2,2-difluorobutanoate

Cat. No. B2874221
CAS RN: 2375259-72-4
M. Wt: 231.037
InChI Key: LUNCVQYUMMUPHO-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2,2-difluorobutanoate is a chemical compound with the molecular formula C6H9BrF2O2 . It has a molecular weight of 231.04 .


Molecular Structure Analysis

The InChI code for Ethyl 3-bromo-2,2-difluorobutanoate is 1S/C6H9BrF2O2/c1-3-11-5(10)6(8,9)4(2)7/h4H,3H2,1-2H3 . This code provides a way to encode the molecular structure of the compound in a single line of text.


Physical And Chemical Properties Analysis

Ethyl 3-bromo-2,2-difluorobutanoate has a molecular weight of 231.04 . Other physical and chemical properties such as boiling point, density, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis of Proteinase Inhibitors

Ethyl 3-bromo-2,2-difluorobutanoate has been utilized in the synthesis of a peptidyl 2,2-difluoro-3-aminopropionate. This synthesis involved a Reformatsky reaction and aimed to provide potential proteinase inhibitors (Angelastro, Bey, Mehdi, & Peet, 1992).

Enantioselective Baker’s Yeast Reduction

The compound has also been involved in the enantioselective Baker’s yeast reduction to obtain ethyl 4,4,4-trifluoro-3-hydroxybutanoate. This process involved the presence of additives like allyl bromide or allyl alcohol, which act as inhibitors (Davoli, Forni, Moretti, Prati, & Torre, 1999).

Engineering in Metal-Organic Frameworks

This compound has also found applications in the engineering of zirconium-based metal-organic frameworks (Zr-MOFs). These frameworks, functionalized by ethyl, bromo, chloro, and fluoro groups, were studied to understand their effects on catalytic performance, especially in the oxidation of 3-methylpentane (Huang et al., 2017).

Catalysis and Synthesis

In catalysis, ethyl bromodifluoroacetate (a similar compound) has been used as the N-formylating reagent in copper-catalyzed N-formylation of amines, producing N-formamides (Li, Zhang, Chen, & Zhang, 2018). Additionally, it has been involved in intramolecular Prins cyclisations for synthesizing bicyclic tetrahydropyrans, creating multiple stereogenic centres (Elsworth & Willis, 2008).

Visible-Light-Driven Catalysis

A recent study demonstrated the visible-light-driven direct 2,2-difluoroacetylation using ethyl 2-bromo-2,2-difluoroacetate and an organic pigment catalyst. This process led to the formation of various 2,2-difluoroalkanoates (Furukawa, Hayashi, Hayase, Nokami, & Itoh, 2020).

properties

IUPAC Name

ethyl 3-bromo-2,2-difluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrF2O2/c1-3-11-5(10)6(8,9)4(2)7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNCVQYUMMUPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-2,2-difluorobutanoate

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